2-Amino-5-methoxybenzoic acid (CAS: 6705-03-9) is a substituted aromatic compound featuring amino, methoxy, and carboxylic acid functional groups. This specific arrangement makes it a versatile precursor, primarily utilized in the synthesis of complex organic molecules and various heterocyclic systems.[1][2][3] Its principal value lies in its role as a foundational building block for specialized applications in the pharmaceutical and chemical industries, where the electronic properties of the methoxy group and its position relative to the amino and carboxyl groups are critical for directing reaction pathways.[1][3]
Substituting 2-amino-5-methoxybenzoic acid with its parent compound, 2-aminobenzoic acid (anthranilic acid), or with positional isomers like 2-amino-4-methoxybenzoic acid is often unviable. The specific location of the electron-donating methoxy group at the C5 position exerts precise electronic and steric influences that are fundamental to achieving desired reactivity and regioselectivity in subsequent reactions.[4] This is particularly crucial in multi-step syntheses, such as the formation of specific quinazolinone scaffolds, where alternative isomers would lead to different products or significantly lower yields.[3][5] Therefore, for applications dependent on this exact substitution pattern, such as in the synthesis of certain pharmaceuticals or specialized dyes, direct replacement is not a chemically equivalent or cost-effective option.[3][6]
2-Amino-5-methoxybenzoic acid is a critical precursor for synthesizing advanced pharmaceutical intermediates, such as those leading to Alogliptin, a DPP-IV inhibitor.[7] Common industrial synthesis routes, such as the reduction of 5-methoxy-2-nitrobenzoic acid using a Pd/C catalyst, achieve quantitative yields of the target compound.[1] This high conversion rate is essential for manufacturing efficiency, minimizing downstream purification costs compared to routes that might start from more basic materials requiring multiple steps of substitution and purification.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | Quantitative yield |
| Comparator Or Baseline | Lower yields or more complex purification from less substituted precursors. |
| Quantified Difference | Not directly compared, but quantitative yield implies high process efficiency. |
| Conditions | Catalytic hydrogenation (H2, Pd/C) of 5-methoxy-2-nitrobenzoic acid. |
Maximizes production efficiency and reduces purification costs, making it a preferred starting material for complex, high-purity pharmaceutical synthesis.
In the synthesis of biologically active quinazolinone derivatives, the substitution pattern of the initial anthranilic acid derivative is paramount. Using 2-amino-5-methoxybenzoic acid provides a specific methoxy group at what becomes the 7-position of the quinazolinone core.[7] This is a common motif in potent enzyme inhibitors, such as EGFR/CAIX dual inhibitors.[1] Attempting this synthesis with an unsubstituted (2-aminobenzoic acid) or differently substituted analog would fail to produce the target molecule with the required pharmacophore, necessitating a completely different and likely more complex synthetic strategy.
| Evidence Dimension | Synthetic Accessibility of Target Scaffold |
| Target Compound Data | Directly yields 7-methoxy-substituted quinazolinones. |
| Comparator Or Baseline | 2-aminobenzoic acid or positional isomers, which would yield 5-, 6-, or 8-substituted or unsubstituted quinazolinones. |
| Quantified Difference | Qualitative difference in final product structure. |
| Conditions | Standard condensation reactions to form quinazolinone heterocycles. |
This compound is the direct, most efficient precursor for accessing the 7-methoxy-quinazolinone scaffold, a privileged structure in medicinal chemistry.
2-Amino-5-methoxybenzoic acid has a well-defined melting point in the range of 148-152 °C.[7] This provides a clear processing window for reactions conducted in molten phases or for drying operations. In contrast, the parent compound, 2-aminobenzoic acid, has a significantly different melting point of 146-148 °C, while p-aminobenzoic acid melts at 187-189 °C. These differences are critical for process design, as equipment and heating profiles must be tailored to the specific thermal stability and phase transition behavior of the material being used to avoid degradation or process failures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 148-152 °C |
| Comparator Or Baseline | 2-Aminobenzoic acid: 146-148 °C; p-Aminobenzoic acid: 187-189 °C |
| Quantified Difference | Distinct melting range compared to common analogs. |
| Conditions | Standard melting point determination. |
Allows for precise control of reaction and drying temperatures, ensuring process stability and preventing thermal decomposition, which is critical for maintaining batch-to-batch consistency and safety.
As a direct precursor for the 7-methoxy-quinazolinone core, this compound is the logical starting material for synthesizing pharmaceutical agents where this specific substitution pattern is essential for biological activity, such as in certain enzyme inhibitors and receptor modulators.[1][7]
The specific electronic effects of the C5-methoxy and C2-amino groups provide a unique chromophore system when diazotized and coupled. This allows for the creation of dyes with specific colors and fastness properties that cannot be achieved with unsubstituted or isomeric aminobenzoic acids.
This compound serves as a key building block for quinazolinone-based compounds designed to modulate histamine H3 receptors, which are under investigation for treating central nervous system disorders.[7] Its structure is optimized for accessing the required molecular scaffold directly.
Irritant